Dibutyltin oxide

Catalog No.
S525936
CAS No.
818-08-6
M.F
C8H18OSn
(C4H9)2SnO
(C8H18SnO)x
C8H18OSn
M. Wt
248.94 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dibutyltin oxide

CAS Number

818-08-6

Product Name

Dibutyltin oxide

IUPAC Name

dibutyl(oxo)tin

Molecular Formula

C8H18OSn
(C4H9)2SnO
(C8H18SnO)x
C8H18OSn

Molecular Weight

248.94 g/mol

InChI

InChI=1S/2C4H9.O.Sn/c2*1-3-4-2;;/h2*1,3-4H2,2H3;;

InChI Key

JGFBRKRYDCGYKD-UHFFFAOYSA-N

SMILES

CCCC[Sn](=O)CCCC

Solubility

Solubility in water, mg/l at 20 °C: 3.9-4.2 (very poor)

Synonyms

Dibutyltin oxide; Dibutyloxotin; Dibutyltin-oxide; Dibutyloxostannane; Dibutylstannane oxide; Dibutylstannium oxide;

Canonical SMILES

CCCC[Sn](=O)CCCC

Description

The exact mass of the compound Dibutyltin oxide is 250.038 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as solubility in water, mg/l at 20 °c: 3.9-4.2 (very poor). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 28130. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organometallic Compounds - Organotin Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Dibutyltin oxide, also known as dibutyloxotin, has the chemical formula (C4H9)2SnO. It appears as a colorless solid that is typically insoluble in organic solvents and has a flash point of 81-83 °C . This compound is known for its flammability when exposed to flames and can react with oxidizing materials . Its structure features five-coordinate tin centers and interconnected oxide centers, resulting in a polymeric network .

  • Toxicity: Dibutyltin oxide is acutely toxic if swallowed, inhaled, or absorbed through the skin. It can cause irritation to the eyes, skin, and respiratory system. Chronic exposure can lead to organ damage and reproductive issues.
  • Environmental impact: Dibutyltin compounds are known to be endocrine disruptors, meaning they can interfere with hormone function in organisms. Due to their persistence in the environment, dibutyltin oxide poses a threat to aquatic ecosystems.

Deacetylation Reactions:

One area of study explores DBTO's potential as a catalyst for deacetylation reactions. Deacetylation is the process of removing an acetyl group (CH3CO) from a molecule. This reaction is crucial in organic synthesis, as it allows for the modification of various biomolecules.

Researchers have found that DBTO can be a mild and selective deacetylating agent for glucosides, a type of carbohydrate molecule. A study published in 2002 demonstrated the effectiveness of DBTO as a catalyst in deacetylating specific glucosides []. This finding suggests that DBTO could be a valuable tool for researchers studying carbohydrate chemistry.

Precursor Material for Inorganic Synthesis:

DBTO can also act as a precursor material for the synthesis of inorganic compounds. Precursors are substances that undergo chemical reactions to form desired products. In this context, DBTO can be used to generate tin-based materials with specific properties.

For instance, studies have explored the use of DBTO to synthesize tin oxide nanoparticles. These nanoparticles have potential applications in various fields, including catalysis, electronics, and energy storage []. Further research is required to fully understand the viability of DBTO in this area.

  • Catalysis: It acts as a catalyst for various organic reactions such as esterification, transesterification, and regioselective alkylation of polyols .
  • Allyl-Transfer Reaction: It catalyzes the transfer of allyl groups from tertiary homoallylic alcohols to aldehydes under reflux conditions .
  • Reactivity with Hydroxyl Groups: Dibutyltin oxide can react with hydroxyl groups in cyclic polyalcohols, forming five- or six-membered rings .
  • Complex Formation: It can form complexes with fluorouracil derivatives that exhibit cytotoxic properties against certain tumor cells .

Dibutyltin oxide can be synthesized through various methods:

  • Direct Reaction: It can be produced by reacting dibutyltin dichloride with water or alcohols under controlled conditions.
  • Heterogeneous System: A method involving the reaction of dibutyltin oxide with alkali in an organic solvent-water system has been reported to yield high-purity dibutyltin oxide .
  • Complex Formation: Synthesis can also occur through the formation of organotin complexes using different ligands .

Unique FeaturesDibutyltin dilaurate(C4H9)2Sn(C12H25)2Curing agent for silicones and polyurethanesMore effective as a curing catalystTriphenyltin hydroxide(C6H5)3Sn(OH)Antifouling agent in marine paintsKnown for its antifouling propertiesDimethyltin dichloride(CH3)2SnCl2Stabilizer in PVC productionMore soluble than dibutyltin oxide

Dibutyltin oxide's versatility as a catalyst and stabilizer makes it particularly valuable in industrial applications. Its unique reactivity profile allows it to participate in various chemical transformations that other similar compounds may not facilitate.

Interaction studies have shown that dibutyltin oxide can form complexes with various ligands, which may enhance its biological activity. For instance, its interactions with fluorouracil derivatives have demonstrated significant cytotoxic effects against specific cancer cell lines . Additionally, its ability to interact with hydroxyl groups allows it to modify the properties of polymers and other materials.

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

DryPowder; OtherSolid
WHITE POWDER.

Exact Mass

250.038

Boiling Point

161.9 °C

Density

Relative density (water = 1): 1.5

LogP

5.33 (calculated)

Appearance

Solid powder

Melting Point

105 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

T435H74FO0

GHS Hazard Statements

Aggregated GHS information provided by 587 companies from 27 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 5 of 587 companies. For more detailed information, please visit ECHA C&L website;
Of the 26 notification(s) provided by 582 of 587 companies with hazard statement code(s):;
H301 (80.24%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (18.9%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (39.86%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (38.32%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (81.44%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H341 (80.76%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H360 (81.44%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H370 (40.72%): Causes damage to organs [Danger Specific target organ toxicity, single exposure];
H372 (51.03%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H373 (30.58%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400 (34.02%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (52.75%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
H411 (44.16%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Vapor pressure, Pa at 25 °C: 0.000004

Pictograms

Health Hazard Environmental Hazard Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

818-08-6

Wikipedia

Dibutyltin oxide

General Manufacturing Information

Adhesive manufacturing
All other basic organic chemical manufacturing
All other chemical product and preparation manufacturing
Construction
Paint and coating manufacturing
Plastic material and resin manufacturing
Plastics product manufacturing
Stannane, dibutyloxo-: ACTIVE

Dates

Modify: 2023-08-15
1: Silva BL, S Filho JD, Andrade P, Carvalho I, Alves RJ. Design, synthesis and enzymatic evaluation of 3-O-substituted aryl β-D-galactopyranosides as inhibitors of Trypanosoma cruzi trans-sialidase. Bioorg Med Chem Lett. 2014 Sep 15;24(18):4529-4532. doi: 10.1016/j.bmcl.2014.07.088. Epub 2014 Aug 7. PubMed PMID: 25149510.
2: Xiao X, Shao K, Yan L, Mei Z, Zhu D, Xu L. A novel macrocyclic organotin carboxylate containing a nona-nuclear long ladder. Dalton Trans. 2013 Nov 21;42(43):15387-90. doi: 10.1039/c3dt50531f. PubMed PMID: 24008403.
3: Dong H, Zhou Y, Pan X, Cui F, Liu W, Liu J, Ramström O. Stereoelectronic control in regioselective carbohydrate protection. J Org Chem. 2012 Feb 3;77(3):1457-67. doi: 10.1021/jo202336y. Epub 2012 Jan 24. PubMed PMID: 22283732.
4: Reviriego F, Navarro P, Arán VJ, Jimeno ML, García-España E, Latorre J, Yunta MJ. Hydrogen-bond-mediated self-assembly of 26-membered diaza tetraester crowns of 3,5-disubstituted 1H-pyrazole. Dimerization study in the solid state and in CDCl3 solution. J Org Chem. 2011 Oct 21;76(20):8223-31. doi: 10.1021/jo2012835. Epub 2011 Sep 22. PubMed PMID: 21910468.
5: Wang SM, Zhu WG, Kang JX, Liu HM, Chen JM, Li CP, Zhang K. ESIMS and NMR studies on the selective deprotection of acetylated glucosides by dibutyltin oxide. Carbohydr Res. 2011 Feb 1;346(2):203-9. doi: 10.1016/j.carres.2010.11.018. Epub 2010 Nov 21. PubMed PMID: 21185014.
6: Mastihubová M, Biely P. Preparation of regioselectively feruloylated p-nitrophenyl alpha-L-arabinofuranosides and beta-D-xylopyranosides-convenient substrates for study of feruloyl esterase specificity. Carbohydr Res. 2010 Jun 16;345(9):1094-8. doi: 10.1016/j.carres.2010.03.034. Epub 2010 Apr 8. PubMed PMID: 20451900.
7: Abad-Romero B, Mereiter K, Sixta H, Hofinger A, Kosma P. Synthesis of regioselectively sulfated xylodextrins and crystal structure of sodium methyl beta-D-xylopyranoside 4-O-sulfate hemihydrate. Carbohydr Res. 2009 Jan 5;344(1):21-8. doi: 10.1016/j.carres.2008.09.018. Epub 2008 Sep 24. PubMed PMID: 18996512.
8: Wang Q, Zhang S, Yang J. Regioselective formation of 6-O-acylsucroses and 6,3'-di-O-acylsucroses via the stannylene acetal method. Carbohydr Res. 2007 Dec 10;342(17):2657-63. Epub 2007 Aug 28. PubMed PMID: 17892863.
9: Wang SM, Zhang YB, Liu HM, Yu GB, Wang KR. Mild and selective deprotection method of acetylated steroids and diterpenes by dibutyltin oxide. Steroids. 2007 Jan;72(1):26-30. Epub 2006 Dec 27. PubMed PMID: 17194467.
10: Wang SM, Ge WZ, Liu HM, Zou DP, Yan XB. Syntheses of acetylated steroid glycosides and selective cleavage of O-acetyl groups in sugar moiety. Steroids. 2004 Sep;69(10):599-604. PubMed PMID: 15465103.
11: Schulz MJ, Coats SJ, Hlasta DJ. Microwave-assisted preparation of aryltetrazoleboronate esters. Org Lett. 2004 Sep 16;6(19):3265-8. PubMed PMID: 15355028.
12: Sofian AS, Lee CK, Linden A. Regioselective sulfonylation of 6,1',6'-tri-O-tritylsucrose through dibutylstannylation: synthesis of 4'-O-sulfonyl derivatives of sucrose. Carbohydr Res. 2002 Nov 29;337(24):2377-81. PubMed PMID: 12493221.
13: Liu HM, Yan X, Li W, Huang C. A mild and selective method for cleavage of O-acetyl groups with dibutyltin oxide. Carbohydr Res. 2002 Oct 11;337(19):1763-7. PubMed PMID: 12423955.
14: Finne A, Albertsson AC. Controlled synthesis of star-shaped L-lactide polymers using new spirocyclic tin initiators. Biomacromolecules. 2002 Jul-Aug;3(4):684-90. PubMed PMID: 12099811.
15: Karakawa M, Nakatsubo F. An improved method for the preparation of 3-O-benzyl-6-O-pivaloyl-alpha-D-glucopyranose 1,2,4-orthopivalate. Carbohydr Res. 2002 May 13;337(10):951-4. PubMed PMID: 12007478.
16: Kan C, Long CM, Paul M, Ring CM, Tully SE, Rojas CM. Photo amidoglycosylation of an allal azidoformate. Synthesis of beta-2-amido allopyranosides. Org Lett. 2001 Feb 8;3(3):381-4. PubMed PMID: 11428019.
17: David S. The anomalous reactivity of the bis(dibutylstannylene) acetal of pentaerythritol: a case of triple activation. Carbohydr Res. 2001 Apr 12;331(3):327-9. PubMed PMID: 11383902.
18: Gajda-Schrantz K, Nagy L, Kuzmann E, Alfred AC, Barátné JH, Einar S, Vértes A. [Preparation and spectroscopic studies of diorganotin(IV) complexes with adenosine and related compounds]. Acta Pharm Hung. 2000 Jul-Dec;70(3-6):119-30. Hungarian. PubMed PMID: 11379018.
19: Hodosi G, Kovác P. Glycosylation via locked anomeric configuration: stereospecific synthesis of oligosaccharides containing the beta-D-mannopyranosyl and beta-L-rhamnopyranosyl linkage. Carbohydr Res. 1998 Mar;308(1-2):63-75. PubMed PMID: 9675357.
20: Campayo L, Bueno JM, Navarro P, Ochoa C, Jimenez-Barbero J, Pèpe G, Samat A. A Proton-Ionizable Ester Crown of 3,5-Disubstituted 1H-Pyrazole Able To Form Stable Dinuclear Complexes with Lipophilic Phenethylamines. J Org Chem. 1997 May 2;62(9):2684-2693. PubMed PMID: 11671626.

Explore Compound Types